3-Chloro-5-hydrazinyl-4-methylpyridine
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Overview
Description
3-Chloro-5-hydrazinyl-4-methylpyridine is a chemical compound with the molecular formula C6H8ClN3. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a hydrazinyl group at the fifth position, and a methyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-hydrazinyl-4-methylpyridine typically involves the chlorination of 4-methylpyridine followed by the introduction of the hydrazinyl group. One common method includes:
Chlorination: 4-methylpyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the third position.
Hydrazinylation: The chlorinated intermediate is then treated with hydrazine hydrate (N2H4·H2O) under controlled conditions to introduce the hydrazinyl group at the fifth position
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large-scale reactors for the chlorination step to ensure uniformity and efficiency.
Hydrazinylation in Continuous Flow Systems: Employing continuous flow reactors for the hydrazinylation step to enhance reaction control and yield
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-hydrazinyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (RO-) are employed under appropriate conditions
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
3-Chloro-5-hydrazinyl-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It serves as a precursor for the synthesis of dyes, agrochemicals, and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-Chloro-5-hydrazinyl-4-methylpyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylpyridine: Lacks the hydrazinyl group, making it less reactive in certain biological contexts.
5-Hydrazinyl-4-methylpyridine:
3-Chloro-5-amino-4-methylpyridine: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and applications
Uniqueness
3-Chloro-5-hydrazinyl-4-methylpyridine is unique due to the presence of both chlorine and hydrazinyl groups, which confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C6H8ClN3 |
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Molecular Weight |
157.60 g/mol |
IUPAC Name |
(5-chloro-4-methylpyridin-3-yl)hydrazine |
InChI |
InChI=1S/C6H8ClN3/c1-4-5(7)2-9-3-6(4)10-8/h2-3,10H,8H2,1H3 |
InChI Key |
WDLKFECXCJOAEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1NN)Cl |
Origin of Product |
United States |
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